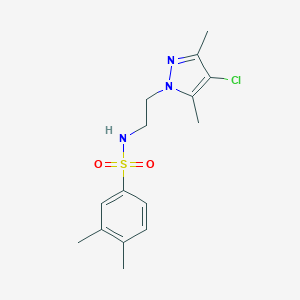
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H20ClN3O2S and its molecular weight is 341.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C12H14ClN3O2S and a molecular weight of approximately 283.77 g/mol. It features a sulfonamide group, which is known for its various pharmacological properties.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study demonstrated that certain sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
Sulfonamides are also noted for their anti-inflammatory properties. A case study involving derivatives similar to the compound showed a reduction in inflammatory markers in animal models. The inhibition of cyclooxygenase (COX) enzymes was observed, which is crucial in mediating inflammatory responses .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole-based compounds. The compound this compound has shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that it could induce apoptosis in cancer cells through the activation of caspase pathways .
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to increased apoptosis.
Case Studies
- Antibacterial Efficacy : A study published in PubMed evaluated the antibacterial efficacy of various sulfonamide derivatives including those structurally related to our compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
- Anti-inflammatory Effects : An experimental model assessed the anti-inflammatory effects of a related pyrazole derivative. The results demonstrated a marked decrease in edema and inflammatory cytokines following treatment with the compound .
Properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-10-5-6-14(9-11(10)2)22(20,21)17-7-8-19-13(4)15(16)12(3)18-19/h5-6,9,17H,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFBMWYTUGHMMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=C(C(=N2)C)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














